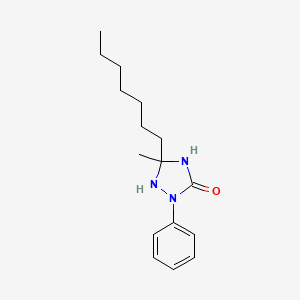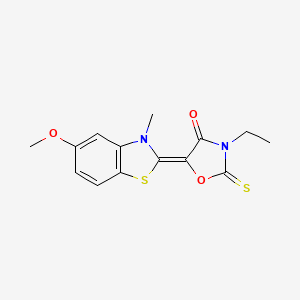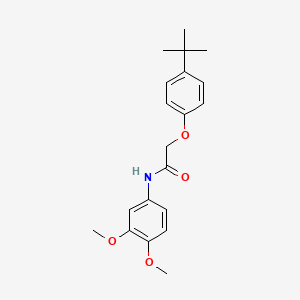
5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one, also known as HTL-001, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolidinones, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the pathogenesis of different diseases. For example, 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine. This makes 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.
Biochemical and Physiological Effects
5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is its broad spectrum of biological activities, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial infections. Additionally, the development of more soluble derivatives of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one could improve its potential for in vivo applications.
Conclusion
5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is a novel compound that has shown promise for its potential therapeutic applications. Its broad spectrum of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory properties, make it a potential candidate for the treatment of various diseases. The synthesis of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is relatively simple, and it can be easily produced in large quantities. However, its low solubility in water is a limitation that needs to be addressed. Further research on 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one involves the reaction of heptanal, methylhydrazine, and phenyl isocyanate in the presence of a catalyst. The reaction mixture is then heated under reflux for several hours to obtain the final product. The purity of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one can be improved by recrystallization from a suitable solvent. The synthesis of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory properties. 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-4-5-6-10-13-16(2)17-15(20)19(18-16)14-11-8-7-9-12-14/h7-9,11-12,18H,3-6,10,13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIBYIMPJMMEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1(NC(=O)N(N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(2-chlorophenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5133048.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5133051.png)

![1-(2,4-dichlorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5133058.png)

![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5133068.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5133070.png)
![methyl 4-{5-[(methyl{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5133072.png)
![ethyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5133085.png)


![2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5133116.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5133126.png)